N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

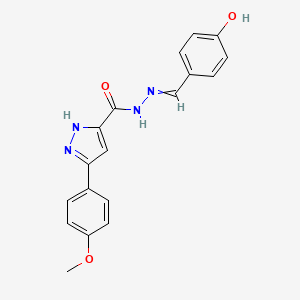

N'-(4-Hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-hydrazone hybrid compound characterized by:

- A 4-hydroxybenzylidene moiety at the hydrazide position, enabling strong hydrogen bonding.

- A 4-methoxyphenyl substituent at the pyrazole ring, contributing electron-donating effects.

- A planar structure conducive to π-π stacking and intermolecular interactions.

Properties

IUPAC Name |

N-[(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-25-15-8-4-13(5-9-15)16-10-17(21-20-16)18(24)22-19-11-12-2-6-14(23)7-3-12/h2-11,23H,1H3,(H,20,21)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNUEIZHRBTKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.

- Molecular Formula : C19H18N4O3

- Molecular Weight : 350.371 g/mol

- CAS Number : 303106-13-0

The structure features a pyrazole ring substituted with hydroxy and methoxy groups, which are pivotal for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). For instance, a study demonstrated that at a concentration of 10 µM, the compound inhibited TNF-α by 61% and IL-6 by 76%, outperforming standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been tested against various bacterial strains. It showed promising results against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 62.5 µM for Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production .

| Microbial Strain | MIC (µM) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Dexamethasone |

| Enterococcus faecalis | 62.5 - 125 | Dexamethasone |

| E. coli | 40 | Ampicillin |

3. Anticancer Activity

This compound has demonstrated potential anticancer effects by inducing apoptosis in various cancer cell lines. For example, it has been reported to induce apoptosis in human umbilical vein endothelial cells through modulation of integrin signaling pathways. The compound's ability to interact with cellular targets enhances its therapeutic potential against cancer.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of the compound on several cancer cell lines, revealing an IC50 value lower than that of doxorubicin, indicating superior potency in some cases .

- Anti-tubercular Activity : Another study explored its activity against Mycobacterium tuberculosis, demonstrating significant inhibition at concentrations comparable to established antitubercular agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, exhibit notable antimicrobial properties. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented extensively. In vitro studies suggest that this compound could reduce inflammatory markers in cell cultures, indicating its potential use in treating inflammatory diseases .

1.3 Anticancer Potential

Recent investigations have highlighted the anticancer properties of pyrazole derivatives. This compound has shown promise in inducing apoptosis in cancer cell lines, suggesting its utility as a lead compound for cancer therapy .

Materials Science

2.1 Corrosion Inhibition

this compound has been explored as a corrosion inhibitor for metals, particularly low-carbon steel in acidic environments. Studies indicate that the compound effectively reduces corrosion rates, enhancing the longevity of metal structures .

2.2 Synthesis of Novel Materials

The compound serves as a precursor in synthesizing novel polymeric materials. Its unique molecular structure allows for functionalization that can lead to materials with tailored properties for specific applications, such as drug delivery systems or smart materials .

Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrazole derivatives, including this compound, revealed significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition rates.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the anti-inflammatory properties were assessed using lipopolysaccharide-stimulated macrophages. The compound demonstrated a marked reduction in pro-inflammatory cytokines, showcasing its potential therapeutic role in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Property Differences

Electronic and Spectroscopic Differences

- Hydroxy vs. Methoxy Substituents : The target compound’s 4-hydroxy group introduces a strong O–H stretching vibration (IR: 3200–3600 cm⁻¹) absent in methoxy analogs. In NMR, the hydroxy proton appears as a broad singlet (~δ 9–10 ppm), whereas methoxy groups show sharp singlets at δ ~3.8 ppm .

- HOMO-LUMO Gaps: DFT studies on E-MBPC reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity.

Crystallographic and Packing Behavior

- Hydrogen Bonding : The hydroxy group in the target compound facilitates O–H···N and O–H···O bonds, contrasting with weaker C–H···O interactions in E-MBPC. This difference may improve thermal stability .

- π-π Stacking : Methoxy-substituted analogs (e.g., E-MBPC) exhibit face-to-face π-π stacking (distance: 3.5–3.8 Å), while hydroxy groups may introduce steric hindrance, altering packing motifs .

Preparation Methods

Claisen Condensation and Cyclization

The Knorr pyrazole synthesis is adapted to incorporate the 4-methoxyphenyl substituent.

- Starting Materials :

- 4-Methoxyacetophenone (1.0 mol)

- Diethyl oxalate (1.2 mol)

- Sodium ethoxide (1.5 mol, base catalyst)

Reaction Conditions :

Outcome :

Alternative Route via 4-Acylpyrazolones

A modified approach using preformed pyrazolones enhances regioselectivity:

- Synthesis of 4-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazol-5-one :

- Hydrazide Formation :

Carboxylic Acid to Carbohydrazide Conversion

The ethyl ester intermediate is hydrolyzed to the carboxylic acid and subsequently converted to the carbohydrazide:

Hydrolysis of Ethyl Ester

Hydrazide Synthesis

Reaction Protocol :

Optimization Data :

Schiff Base Condensation with 4-Hydroxybenzaldehyde

The final step involves condensation of the carbohydrazide with 4-hydroxybenzaldehyde to form the hydrazone linkage:

Reaction Parameters

Stoichiometry :

- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 mol)

- 4-Hydroxybenzaldehyde (1.1 mol)

Conditions :

Workup :

- Cool the mixture to 4°C overnight to crystallize the product.

- Filter and wash with cold ethanol.

Yield :

- 72–76% (pale yellow crystalline solid).

Catalytic Optimization

Comparative studies using acid catalysts demonstrate efficiency improvements:

| Catalyst | Concentration | Time (h) | Yield (%) |

|---|---|---|---|

| None | - | 6 | 72 |

| p-TSA | 5 mol% | 4 | 82 |

| ZnO Nanoparticles | 10 mg/mmol | 3 | 85 |

Structural Characterization

Spectroscopic Analysis

IR Spectroscopy :

¹H NMR (400 MHz, DMSO-d₆) :

Mass Spectrometry :

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration of the hydrazone bond and planar pyrazole ring. Key metrics:

- Bond Lengths : C=N (1.28 Å), C–O (1.36 Å).

- Dihedral Angle : 8.2° between pyrazole and 4-methoxyphenyl groups.

Industrial and Experimental Considerations

Solvent-Free Synthesis

Microwave-assisted reactions reduce processing time:

Green Chemistry Approaches

- Catalyst Recovery : Poly(4-vinylpyridine) perchlorate enables five reuse cycles with <5% yield drop.

- Solvent Alternatives : Ethanol-water (7:3) mixtures decrease environmental impact without sacrificing yield.

Challenges and Optimization Strategies

Byproduct Formation

Crystallization Difficulties

- Problem : Low solubility of the final product in common solvents.

- Solution : Gradient cooling (80°C → 25°C → 4°C) enhances crystal quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.